4-Mercaptophenol
Overview
Description
4-Mercaptophenol, also known as 4-Hydroxythiophenol, is an organosulfur compound with the molecular formula C6H6OS. It is characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) attached to a benzene ring. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
4-Mercaptophenol, also known as 4-Hydroxythiophenol, is a compound that has been used in various applications due to its unique properties . The primary targets of this compound are metal ions, particularly Fe(III) ions . These ions play a crucial role in various biochemical processes, including electron transport and oxygen transport.
Mode of Action
The mode of action of this compound involves its interaction with its target, the Fe(III) ions . The mercaptophenolate (4MP) group on the compound binds to the Fe(III) ions, followed by coordination of several this compound molecules . This interaction results in changes in the physical and chemical properties of the target, which can be utilized for various applications, such as colorimetric determination of phytic acid .
Pharmacokinetics
Given its molecular weight of 126176 , it is likely that it has good bioavailability
Result of Action
The result of this compound’s action depends on its specific application. In the case of its use as a probe for the colorimetric determination of phytic acid, its action results in a color change that can be measured . .
Biochemical Analysis
Biochemical Properties
It has been used as a resin monomer in the study of different gold nanocrystal core-resin shell structures
Cellular Effects
It has been used in the synthesis of gold-silver core-shell assembled silica nanostructures for the detection of glucose
Molecular Mechanism
It has been suggested that it may interact with metal tert-butoxides to yield Group 4 phenoxy-thiols
Temporal Effects in Laboratory Settings
It has been used in the synthesis of silylated monomer, which was employed for the synthesis of hyperbranched poly (ester-imide)
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Mercaptophenol can be synthesized through several methods:
Caustic Hydrolysis of Thiocyanophenols: Thiocyanophenols are converted to mercaptophenols by caustic hydrolysis under specific conditions.
Sulfurization and Reduction: Another method involves the sulfurization of phenol using sulfur monochloride, followed by reduction with hydrogen in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with additional steps for purification and quality control.
Chemical Reactions Analysis
4-Mercaptophenol undergoes various chemical reactions due to the presence of both hydroxyl and thiol groups:
Oxidation: The thiol group can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form thiophenol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification and etherification, using reagents like acyl chlorides and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Thiophenol Derivatives: Formed from reduction reactions.
Esters and Ethers: Formed from substitution reactions involving the hydroxyl group.
Scientific Research Applications
4-Mercaptophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential antibacterial and antifungal properties. It is also used in the development of drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer for certain materials
Comparison with Similar Compounds
4-Mercaptophenol can be compared with other similar compounds, such as:
Thiophenol: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-Methylmercaptophenol: Contains a methyl group instead of a hydroxyl group, altering its reactivity and applications.
Hydroquinone: Lacks the thiol group, making it less reactive in forming disulfide bonds.
The presence of both hydroxyl and thiol groups in this compound makes it unique and highly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
4-sulfanylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c7-5-1-3-6(8)4-2-5/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAVKNRWVKUTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073223 | |
Record name | Phenol, 4-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637-89-8 | |
Record name | 4-Mercaptophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Mercaptophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Mercaptophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-mercaptophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-MERCAPTOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAL4TS4AC3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Mercaptophenol?
A1: this compound has the molecular formula C6H6OS and a molecular weight of 126.19 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule, respectively. []
- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic functional group vibrations, such as those associated with the hydroxyl (O-H) and thiol (S-H) groups. []
- Raman Spectroscopy: Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is highly sensitive to this compound and provides detailed information about its vibrational modes. [, , , , , , ]
- X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of this compound, particularly in self-assembled monolayers (SAMs). [, ]
Q3: How stable are this compound SAMs on gold surfaces?
A: this compound readily forms self-assembled monolayers (SAMs) on gold surfaces. These SAMs exhibit good stability under ambient conditions, but they demonstrate unexpected lability in basic solutions. Hydroxide ions and strong amine nucleophiles can cleave the terminal B-C bonds in this compound SAMs. []
Q4: Does the molecular structure of a thiol impact its packing density on gold surfaces?
A: Yes, research comparing this compound to thiophenol, 4-mercaptobenzoic acid, and 4-mercaptophenylboronic acid showed that the packing density on gold surfaces varied. The packing density increased in the following order: thiophenol < this compound < 4-mercaptophenylboronic acid < 4-mercaptobenzoic acid. These differences are attributed to variations in intermolecular interactions and steric effects. []
Q5: Can this compound be used in applications requiring high temperatures?
A: The thermal stability of this compound depends on the specific application and processing conditions. For example, in alucone thin films fabricated using this compound and trimethylaluminum, annealing at temperatures between 300-750°C resulted in film thickness reduction and changes in carbon ring bonding. At 750°C, the annealed film exhibited an electrical resistivity of 0.55 Ω cm, suggesting potential for electronic applications. []
Q6: How does this compound interact with metal surfaces?
A: this compound interacts with metal surfaces, particularly gold and silver, through its thiol group (SH). This interaction leads to the formation of a strong covalent bond between the sulfur atom of the thiol group and the metal surface. This property makes this compound a valuable molecule for surface modification and the creation of SAMs. [, , , , ]
Q7: Can this compound be used to modify semiconductor materials?
A: Yes, this compound has been successfully utilized in the modification of titanium dioxide (TiO2) surfaces. This modification allows for the creation of metal-molecule-semiconductor assemblies, such as Ag/4-Mercaptophenol/TiO2, which are valuable for studying interfacial charge transfer processes. []
Q8: How does the presence of TiO2 affect the charge transfer process in Ag/4-Mercaptophenol systems?
A: The introduction of TiO2 into Ag/4-Mercaptophenol systems influences the charge transfer process by altering the energy levels at the interface. This effect can be observed through changes in the SERS spectra, providing insights into the electronic interactions at the metal-molecule-semiconductor interface. []
Q9: Can this compound be used in sensor applications?
A: Yes, this compound's sensitivity to pH changes and its strong SERS signal make it a suitable candidate for developing pH sensors. When functionalized onto CdSe/ZnS quantum dots, this compound acts as a pH-sensitive fluorescence probe, exhibiting an "on-off" fluorescence switch in acidic aqueous media. []
Q10: How does this compound contribute to the development of SERS-based sensors?
A: this compound serves as both a Raman reporter molecule and a linking agent in SERS-based sensors. By attaching to metal surfaces and exhibiting strong and characteristic Raman signals, it enables the detection and analysis of various analytes through changes in its SERS spectrum. [, , , ]
Q11: Can this compound be used for building complex nanostructures?
A: Research has shown that this compound plays a crucial role in forming gold nanocrystal core-resin shell structures. By controlling the pH and monomer concentrations, researchers can manipulate the assembly of gold nanorods and encapsulate them within a resin matrix formed through the polymerization of this compound and formaldehyde. []
Q12: Does this compound exhibit biological activity?
A: this compound derivatives, like 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, have been synthesized and evaluated for potential antimelanoma activity. These compounds exhibit cytotoxic activity against B16F1 murine melanoma cells, suggesting potential as anticancer agents. []
Q13: How do the E and Z isomers of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one compare in terms of biological activity?
A: Both the E and Z isomers of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one demonstrate activity as substrates for mushroom tyrosinase, react rapidly with glutathione at physiological pH, and exhibit significant cytotoxic effects against B16F1 murine melanoma cells. []
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